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Compound of Interest

Compound Name: (-)-Cercosporamide

Cat. No.: B11930066 Get Quote

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Cercosporamide, a natural product initially identified for its antifungal properties, has

emerged as a potent inhibitor of several protein kinases, making it a molecule of significant

interest for therapeutic development, particularly in oncology. This guide provides an objective

comparison of (-)-Cercosporamide's kinase inhibitory profile with that of established kinase

inhibitors, supported by experimental data to inform research and drug development decisions.

Data Presentation: Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of (-)-
Cercosporamide and a selection of well-characterized kinase inhibitors against various

kinases. This allows for a direct comparison of potency and selectivity.

Table 1: Kinase Inhibition Profile of (-)-Cercosporamide
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Kinase Target
(-)-Cercosporamide IC50
(nM)

Reference

Mnk2 11 [1][2]

JAK3 31 [1][2]

Fungal Pkc1 <50 [3]

Mnk1 116 [1][2]

PKCα 1022 [3]

PKCβ 349 [3]

PKCγ 5772 [3]

PKCε 1574 [3]

GSK3β 1338 [3]

CAMKII 1505 [3]

CDK1/cyclin B 5199 [3]

CDK2/cyclin A 12548 [3]

CDK4/cyclin D1 >20000 [3]

CDK2/cyclin E >20000 [3]

A study by Konicek et al. (2011) screened (-)-Cercosporamide against a panel of 76 kinases

and found that, other than Mnk kinases, only JAK3 was inhibited with an IC50 value below 100

nM, highlighting its selectivity.[4][5]

Table 2: Comparative Kinase Inhibition Profiles of Selected Benchmark Inhibitors
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Kinase Target
Tomivosertib (eFT-
508) IC50 (nM)

Ruxolitinib IC50
(nM)

Tofacitinib IC50
(nM)

Mnk1 1-2 - -

Mnk2 1-2 - -

JAK1 - 3.3 112

JAK2 - 2.8 20

JAK3 - 428 1

TYK2 - 19 -

Data for Tomivosertib[1][2], Ruxolitinib[6][7], and Tofacitinib[8][9].

Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible

experimental assays. Below are detailed methodologies for common in vitro kinase inhibition

assays that are frequently employed in drug discovery and are relevant to the data presented.

Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding
Assay)
This assay is considered a gold standard for measuring kinase activity. It directly measures the

incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate (peptide or

protein) by the kinase.

Protocol Outline:

Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate, assay

buffer (typically containing MgCl₂), and the test compound (e.g., (-)-Cercosporamide) at

various concentrations.

Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
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Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30°C), ensuring the reaction remains within the linear range.

Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a

phosphocellulose filter membrane. The substrate, now potentially radiolabeled, binds to the

filter, while unincorporated [γ-³³P]ATP is washed away.

Detection: The amount of radioactivity incorporated into the substrate on the filter is

quantified using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the

test compound relative to a vehicle control (e.g., DMSO). IC50 values are then determined

by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®
Assay)
This homogeneous assay format measures kinase activity by quantifying the amount of ATP

remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in ATP

corresponds to an increase in kinase activity.

Protocol Outline:

Kinase Reaction: The kinase, substrate, and test compound are incubated in a multi-well

plate. The reaction is initiated by the addition of ATP.

Lysis and Detection: After a set incubation time, a proprietary reagent containing luciferase

and its substrate, luciferin, is added. This reagent also stops the kinase reaction.

Signal Generation: The luciferase enzyme uses the remaining ATP to catalyze the

conversion of luciferin to oxyluciferin, generating a luminescent signal.

Measurement: The intensity of the luminescent signal is measured using a luminometer.

Data Analysis: A higher luminescent signal indicates more remaining ATP and thus higher

inhibition of the kinase. IC50 values are calculated from the dose-response curve.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay (e.g., LanthaScreen® Kinase
Assay)
TR-FRET assays are a powerful tool for studying kinase activity in a high-throughput format.

They measure the phosphorylation of a fluorescently labeled substrate by a kinase.

Protocol Outline:

Reaction Components: The assay includes the kinase, a fluorescently labeled substrate

(e.g., with fluorescein), and the test compound.

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated.

Detection: A terbium-labeled antibody that specifically recognizes the phosphorylated form of

the substrate is added.

FRET Signal: If the substrate is phosphorylated, the terbium-labeled antibody binds to it,

bringing the terbium (donor) and the fluorescein (acceptor) into close proximity. Excitation of

the terbium results in energy transfer to the fluorescein, which then emits light at a specific

wavelength.

Measurement: The TR-FRET signal (ratio of acceptor to donor emission) is measured on a

plate reader.

Data Analysis: An increase in the TR-FRET signal corresponds to increased kinase activity.

The inhibitory effect of the compound is determined by the reduction in the FRET signal,

from which an IC50 value is calculated.

Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by (-)-Cercosporamide and

a typical experimental workflow for determining kinase inhibitor potency.
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Caption: The MNK-eIF4E signaling pathway and the inhibitory action of (-)-Cercosporamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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